molecular formula C20H23N3O B1610124 N-(6-aminohexyl)acridine-9-carboxamide CAS No. 259221-99-3

N-(6-aminohexyl)acridine-9-carboxamide

Cat. No.: B1610124
CAS No.: 259221-99-3
M. Wt: 321.4 g/mol
InChI Key: PGVOZVNUQGIFDY-UHFFFAOYSA-N
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Description

N-(6-aminohexyl)acridine-9-carboxamide is a chemical compound with the molecular formula C20H23N3O It is known for its unique structure, which includes an acridine moiety linked to a hexyl chain terminated with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)acridine-9-carboxamide typically involves the reaction of acridine-9-carboxylic acid with 6-aminohexylamine. The process can be summarized as follows:

    Starting Materials: Acridine-9-carboxylic acid and 6-aminohexylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Procedure: The acridine-9-carboxylic acid is first activated by the coupling agent, followed by the addition of 6-aminohexylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: N-(6-aminohexyl)acridine-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The acridine moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated acridine derivatives.

Scientific Research Applications

N-(6-aminohexyl)acridine-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of DNA intercalation and as a fluorescent marker for nucleic acids.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)acridine-9-carboxamide primarily involves DNA intercalation. The planar acridine moiety inserts between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    Acridine-9-carboxamide: Similar structure but lacks the hexyl chain and amino group.

    9-aminoacridine: Contains an amino group directly attached to the acridine moiety.

    Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.

Uniqueness: N-(6-aminohexyl)acridine-9-carboxamide is unique due to the presence of the hexyl chain and terminal amino group, which enhance its solubility and interaction with biological molecules. This structural modification provides distinct advantages in terms of biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(6-aminohexyl)acridine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-13-7-1-2-8-14-22-20(24)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,21H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVOZVNUQGIFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445882
Record name N-(6-aminohexyl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259221-99-3
Record name N-(6-aminohexyl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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